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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing the ATTO 514 fluorophore for direct
Stochastic Optical Reconstruction Microscopy (dSTORM), a super-resolution imaging
technique. It includes an overview of the dye's properties, recommended protocols for sample
preparation and imaging, and a discussion of the expected performance.

Introduction to ATTO 514 for dASTORM

ATTO 514 is a hydrophilic fluorescent dye that exhibits high photostability, strong absorption,
and a high fluorescence quantum yield, making it a suitable candidate for single-molecule
localization microscopy techniques like dASTORM.[1][2][3] Its spectral properties, with an
absorption maximum around 511 nm and an emission maximum at approximately 532 nm,
allow for efficient excitation with commonly available laser lines, such as the 514 nm line of an
Argon-lon laser.[1][2][3]

The principle of dSTORM relies on the photoswitching of individual fluorophores between a
fluorescent "on" state and a dark "off" state. By ensuring that only a sparse subset of
fluorophores is in the "on" state at any given moment, their individual positions can be
determined with high precision, ultimately reconstructing a super-resolved image. The chemical
environment, particularly the imaging buffer, plays a crucial role in inducing and optimizing this
photoswitching behavior.
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Quantitative Performance Data

While extensive quantitative data for ATTO 514 in dSTORM is not as widely published as for
other popular dyes like Alexa Fluor 647, the following table summarizes its key photophysical
properties. For dASTORM performance metrics, values are generally expected to be influenced
by the specific imaging buffer and illumination conditions. High photon yield and a low on/off
duty cycle are desirable for achieving high localization precision and image quality.[4]

Parameter Value Reference
Absorption Maximum (A_abs_) 511 nm [2]
Emission Maximum (A_em_) 532 nm [2]

Molar Extinction Coefficient

115,000 M—icm1 [2]
(s_max )
Fluorescence Quantum Yield

85% [2]
(P)
Fluorescence Lifetime (1) 3.9ns [1]
Recommended Excitation

514 nm [1][2]13]

Laser

Experimental Protocols

This section provides a detailed methodology for performing dSTORM imaging with ATTO 514.
The protocol is divided into sample preparation and imaging procedures.

Sample Preparation

Proper sample preparation is critical for successful dASTORM imaging. This includes cell
culture, fixation, permeabilization, and immunolabeling.

3.1.1. Cell Culture and Fixation

o Cell Seeding: Plate cells on high-precision glass coverslips (#1.5H, 170 um thickness) to an
appropriate confluency.
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» Fixation: A common fixation protocol involves using a solution of 3% paraformaldehyde
(PFA) and 0.1% glutaraldehyde in phosphate-buffered saline (PBS) for 10 minutes at room
temperature. This helps to preserve the cellular ultrastructure.

3.1.2. Permeabilization and Blocking

» Permeabilization: To allow antibodies to access intracellular targets, permeabilize the cells
with a buffer containing a detergent, such as 0.1% Triton X-100 in PBS, for 10-15 minutes.

» Blocking: To minimize non-specific antibody binding, incubate the samples in a blocking
buffer (e.g., 3% bovine serum albumin (BSA) in PBS) for at least 1 hour at room
temperature.

3.1.3. Immunolabeling with ATTO 514

e Primary Antibody Incubation: Incubate the samples with a primary antibody specific to the
target protein, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

e Washing: Wash the samples three times with PBS to remove unbound primary antibodies.

e Secondary Antibody Incubation: Incubate the samples with a secondary antibody conjugated
to ATTO 514, diluted in blocking buffer, for 1 hour at room temperature in the dark.

¢ Final Washes: Wash the samples extensively with PBS to remove unbound secondary
antibodies.

o Post-fixation (Optional but Recommended): To further stabilize the labeled structures, a post-
fixation step with 2% PFA in PBS for 10 minutes can be performed.

dSTORM Imaging Protocol

3.2.1. Photoswitching Buffer Preparation

The composition of the imaging buffer is critical for inducing the photoswitching of ATTO 514. A
commonly used buffer system for dASTORM consists of a thiol and an oxygen scavenging
system.

Recommended Imaging Buffer (MEA-based):
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» Buffer Base: 50 mM Tris-HCI (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose.

e Oxygen Scavenging System (GLOX):

o Glucose oxidase (e.g., 56 mg/mL stock solution)

o Catalase (e.g., 3.4 mg/mL stock solution)

e Thiol: 10-100 mM Mercaptoethylamine (MEA). The optimal concentration of MEA can be
dye-dependent and may require optimization.[4]

Preparation Steps:

e Prepare the buffer base and the GLOX stock solution.

» Just before imaging, add the GLOX stock solution and MEA to the buffer base. For example,
to 1 mL of buffer base, add 10 pL of GLOX stock and the desired volume of 1 M MEA stock
to reach the final concentration.

3.2.2. Microscope Setup and Image Acquisition

» Microscope: A widefield fluorescence microscope equipped with a high numerical aperture
(NA) objective (e.g., 100x, NA > 1.4) and a sensitive camera (e.g., EMCCD or sCMOS) is
required.

o Laser lllumination: Use a 514 nm laser for excitation of ATTO 514. A second laser, typically
in the UV or violet range (e.g., 405 nm), can be used to reactivate the fluorophores from the
dark state, although for some dyes, the imaging laser alone is sufficient to induce both
photoswitching and fluorescence excitation.

e Imaging Procedure:

o Mount the coverslip with the prepared sample onto the microscope.

o Replace the PBS with the freshly prepared dSTORM imaging buffer.

o llluminate the sample with high laser power (typically in the range of 1-10 kW/cm?) to drive
most of the ATTO 514 molecules into the dark state.[5]

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3272503/
https://www.benchchem.com/product/b15552921?utm_src=pdf-body
https://www.benchchem.com/product/b15552921?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5663316/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

o Acquire a series of images (typically 10,000 to 100,000 frames) with a short exposure time
(e.g., 10-50 ms).[5]

o Adjust the laser powers (514 nm and optional 405 nm) to maintain a low density of
simultaneously fluorescing molecules in each frame.

Data Analysis

The acquired image series is then processed using specialized software to localize the center
of each individual fluorescent spot with high precision. The final super-resolved image is
reconstructed by plotting the positions of all localized molecules.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for dSSTORM imaging with ATTO 514.

Sample Preparation dSTORM Imaging Data Analysis

Permeabilization & Blocking |—>| In‘zz;;%a; lell)ng

Image
Reconstruction

Buffer Exchange Image Acquisition Single-Molecule

(dSTORM Buffer) (High Laser Power) Localization

Cell Culture & Fixation

Click to download full resolution via product page

Caption: A flowchart of the dSTORM experimental workflow.

Principle of dASTORM

This diagram illustrates the fundamental principle of AISTORM imaging.
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Caption: The photoswitching principle underlying dSTORM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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